molecular formula C22H28BNO2 B1404567 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]-1,2,3,4-tetrahydroisoquinoline CAS No. 1315281-49-2

2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B1404567
CAS No.: 1315281-49-2
M. Wt: 349.3 g/mol
InChI Key: QPDBXVVQMPYSCO-UHFFFAOYSA-N
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Description

2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C22H28BNO2 and its molecular weight is 349.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]-1,2,3,4-tetrahydroisoquinoline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as ribonuclease A and chymotrypsin, facilitating their nuclear localization through the importin α/β pathway . The dioxaborolane group in the compound forms stable complexes with these enzymes, enhancing their activity and stability. Additionally, this compound can interact with various proteins and other biomolecules, potentially influencing their function and stability.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. It can modulate the activity of key signaling molecules, thereby affecting downstream cellular responses. For instance, the compound’s interaction with ribonuclease A and chymotrypsin can lead to alterations in gene expression profiles, impacting cellular functions such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The dioxaborolane group in the compound forms covalent bonds with nucleophilic sites on enzymes and proteins, leading to enzyme activation or inhibition. This interaction can result in changes in gene expression, as well as modulation of enzyme activity and stability. The compound’s ability to facilitate nuclear localization of enzymes through the importin α/β pathway further underscores its role in regulating cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability and long-term impact on cellular function. The compound has demonstrated good stability under various conditions, with minimal degradation observed over extended periods. Long-term studies have shown that the compound can maintain its activity and continue to influence cellular processes such as gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, the compound has been shown to enhance enzyme activity and improve cellular function without causing significant adverse effects. At higher dosages, the compound can exhibit toxic effects, including enzyme inhibition and disruption of cellular processes. These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing potential toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with ribonuclease A and chymotrypsin can influence the metabolism of nucleic acids and proteins, respectively. Additionally, the dioxaborolane group in the compound can participate in redox reactions, further impacting metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s ability to form stable complexes with these proteins facilitates its localization and accumulation in target tissues. This targeted distribution can enhance the compound’s therapeutic efficacy by concentrating its activity at the desired site of action .

Subcellular Localization

The subcellular localization of this compound is primarily directed by its interaction with nuclear localization signals and post-translational modifications. The compound’s ability to facilitate the nuclear localization of enzymes such as ribonuclease A and chymotrypsin underscores its role in regulating nuclear processes. This targeted localization can enhance the compound’s activity and function within specific cellular compartments .

Properties

IUPAC Name

2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-3,4-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28BNO2/c1-21(2)22(3,4)26-23(25-21)20-11-9-17(10-12-20)15-24-14-13-18-7-5-6-8-19(18)16-24/h5-12H,13-16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPDBXVVQMPYSCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CCC4=CC=CC=C4C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301116704
Record name 1,2,3,4-Tetrahydro-2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301116704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1315281-49-2
Record name 1,2,3,4-Tetrahydro-2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]isoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1315281-49-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydro-2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301116704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-1,2,3,4-tetrahydro-isoquinoline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]-1,2,3,4-tetrahydroisoquinoline
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2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]-1,2,3,4-tetrahydroisoquinoline
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2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 4
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2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 5
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2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 6
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2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]-1,2,3,4-tetrahydroisoquinoline

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